N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
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Overview
Description
N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a complex organic compound with a unique structure that combines a quinoline derivative with a sulfonamide group
Mechanism of Action
Target of Action
The primary target of the compound N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .
Mode of Action
This compound acts as a potent activator of multiple members of the family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
The activation of ABA receptors by this compound leads to a cascade of biochemical reactions. This results in the activation of a gene network that is highly similar to that induced by ABA, a hormone that helps plants resist drought and other abiotic stresses .
Result of Action
The action of this compound results in several molecular and cellular effects. Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of drought, cold, and soil salinity can affect how the compound interacts with its targets and the subsequent biochemical reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide are largely determined by its unique structure. The compound has been found to interact with the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is facilitated by the compound’s sulfamoyl group, which forms a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Cellular Effects
In cellular environments, this compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are likely due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. It binds directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This binding interaction is facilitated by the compound’s unique structure, which allows it to form a gate-latch-lock interacting network with the receptor and phosphatase .
Metabolic Pathways
Given its interaction with the PYR/PYL family of ABA receptors and type 2C phosphatases (PP2C), it is likely involved in the abscisic acid (ABA) signaling pathway .
Subcellular Localization
Given its interaction with the PYR/PYL family of ABA receptors, it is likely localized to the cytoplasm where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the Quinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: This step can be achieved through alkylation reactions using propyl halides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the sulfonamide derivative with 4-aminophenylpropanamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Similar structure with a bromine atom instead of a propyl group.
4-hydroxy-2-quinolones: Compounds with a similar quinoline core but different functional groups.
Uniqueness
N-{4-[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of a quinoline derivative with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-13-24-19-11-8-17(14-15(19)5-12-21(24)26)23-29(27,28)18-9-6-16(7-10-18)22-20(25)4-2/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPIYOJTAHBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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